3-chloro-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide, which is a functional group that is typically found in various organic compounds, including many pharmaceuticals. Sulfonamides have a sulfur atom bonded to an amide group, which can allow for various interactions in biological systems .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydropyran and thiophene rings, followed by the introduction of the sulfonamide group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The tetrahydropyran ring would be a six-membered ring with one oxygen atom, while the thiophene ring would be a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonamide group could allow for reactions involving the nitrogen atom, while the rings could potentially undergo various addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Some potential properties to consider might include its solubility in various solvents, its melting and boiling points, and its reactivity with various reagents .Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives exhibit anti-inflammatory activity. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has been identified as an anti-inflammatory agent . Understanding the molecular mechanisms underlying this property can guide drug development for inflammatory conditions.
Serotonin Antagonism
The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist. Serotonin plays a crucial role in mood regulation and neurological disorders, making this application relevant for conditions like Alzheimer’s disease .
Estrogen Receptor Modulation
Exploring the interaction of this compound with estrogen receptors can provide insights into its potential role in hormone-related conditions, including breast cancer and osteoporosis.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[oxan-4-yl(thiophen-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c17-13-3-1-4-14(11-13)23(19,20)18-16(15-5-2-10-22-15)12-6-8-21-9-7-12/h1-5,10-12,16,18H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZAUZZHPNFEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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